1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride
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Overview
Description
1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a methoxyphenyl group attached to a piperazine ring. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Scientific Research Applications
1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary targets of 1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride, also known as EN300-6475290, are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions . They are the primary function of the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
EN300-6475290 interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction results in changes in the function of these receptors, which can lead to various physiological effects .
Biochemical Pathways
The interaction of EN300-6475290 with alpha1-adrenergic receptors affects several biochemical pathways. These pathways are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The downstream effects of these pathways can lead to changes in blood pressure and other physiological responses .
Pharmacokinetics
The pharmacokinetics of EN300-6475290 involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, which is a measure of how much of the compound reaches its target sites in the body
Result of Action
The molecular and cellular effects of EN300-6475290’s action are related to its interaction with alpha1-adrenergic receptors . By binding to these receptors, EN300-6475290 can influence their function and lead to changes at the molecular and cellular levels .
Safety and Hazards
Future Directions
Future research directions for 1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride could involve its use in the development of new radiopharmaceuticals . Two identical pharmacophores based on 1-(2-methoxyphenyl)piperazine were linked using an aliphatic linker of four carbon atoms to the acyclic chelating agent DTPA and validated as a SPECT agent after technetium labeling .
Biochemical Analysis
Biochemical Properties
EN300-6475290 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with serotonin receptors, specifically the 5HT-1A receptor . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
EN300-6475290 has been found to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It exerts antitumor activity through ROS-mediated apoptosis in cancer cells but not in healthy cells
Molecular Mechanism
The molecular mechanism of EN300-6475290 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Dosage Effects in Animal Models
The effects of EN300-6475290 vary with different dosages in animal models . It has been found to lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-2-methylpiperazine typically begins with the reaction of 2-methoxyphenol with piperazine. One common method involves activating the hydroxyl group of 2-methoxyphenol using methylsulfonyl chloride, followed by a condensation reaction with piperazine . This process ensures high selectivity and purity of the target product.
Industrial Production Methods
For industrial production, the synthesis route is optimized to increase yield and reduce costs. The process involves the use of catalysts such as Yb(OTf)3 in acetonitrile to facilitate the addition reaction between 1-(2-methoxyphenyl)piperazine and oxetane . The intermediate products are purified through recrystallization, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of halogenated methoxyphenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares a similar structure but lacks the methyl group on the piperazine ring.
1-(4-Methoxyphenyl)piperazine: Similar structure with the methoxy group in the para position.
1-(2,3-Dichlorophenyl)piperazine: Contains dichloro substituents instead of a methoxy group.
Uniqueness
1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand for serotonin receptors sets it apart from other similar compounds, making it particularly valuable in neuropharmacological research .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2-methylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-9-13-7-8-14(10)11-5-3-4-6-12(11)15-2;;/h3-6,10,13H,7-9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJZDSRCKQSRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=CC=C2OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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